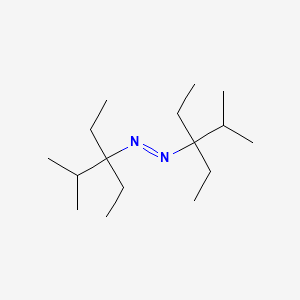![molecular formula C12H13NO2S B14635043 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 55882-15-0](/img/structure/B14635043.png)
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a sulfanyl group attached to a propan-2-yl moiety, which is further connected to the isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with sulfanyl-containing reagents. One common method involves the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes, followed by 6π-electrocyclization of N-H imine intermediates to form the desired isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The isoindole core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction may yield thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-methyl-: This compound has a similar isoindole core but with a methyl group instead of a sulfanyl group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different substituents.
Uniqueness
The presence of the sulfanyl group in 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical and biological properties to the compound. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the sulfanyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
55882-15-0 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
2-(propan-2-ylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-8(2)16-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
JNGLKVDVBOSMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


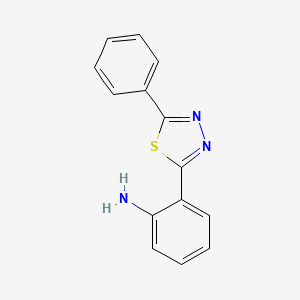
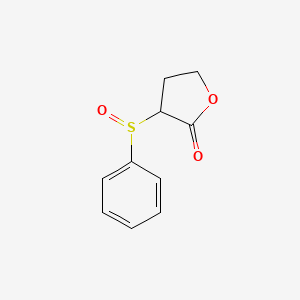

![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
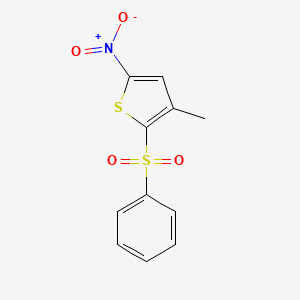

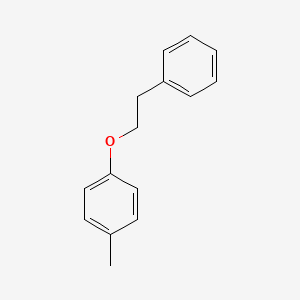
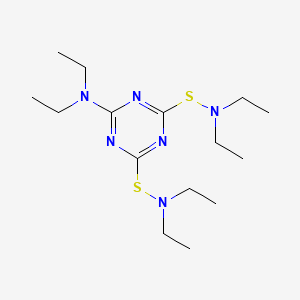
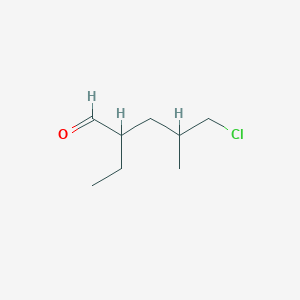

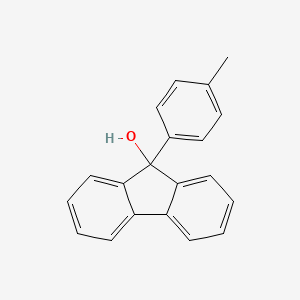
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)

